molecular formula C13H23N B2369730 (2S)-2-(1-Adamantyl)propan-1-amine CAS No. 2248201-95-6

(2S)-2-(1-Adamantyl)propan-1-amine

Cat. No.: B2369730
CAS No.: 2248201-95-6
M. Wt: 193.334
InChI Key: IPCMLXKWMYFLFU-HIVKSXORSA-N
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Description

(2S)-2-(1-Adamantyl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry and drug discovery, primarily due to the incorporation of the rigid, lipophilic adamantane moiety. The adamantyl group is a well-established pharmacophore that enhances a compound's ability to penetrate biological membranes, thereby improving its bioavailability and interaction with target sites . This characteristic makes adamantane-containing compounds, such as this amine, valuable scaffolds in the design of central nervous system (CNS)-active agents . Researchers are exploring this compound and its derivatives for potential applications as neuroactive and psychotropic agents . Its structural features are particularly relevant for the synthesis of N-heteroaryl substituted adamantane-containing amines, which are being investigated for their prospective antiviral and psychotherapeutic activities . The compound serves as a critical building block in nucleophilic substitution and Pd-catalyzed amination reactions to create more complex molecules targeting various biological pathways . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-(1-adamantyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMLXKWMYFLFU-HIVKSXORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-Adamantyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Functionalization: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom, through bromination.

    Substitution Reaction: The brominated adamantane undergoes a substitution reaction with a suitable amine, such as (S)-2-aminopropane, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-Adamantyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups, depending on the substituent used.

Scientific Research Applications

(2S)-2-(1-Adamantyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of antiviral and anticancer agents.

    Materials Science: The rigid and bulky adamantyl group makes it useful in the design of novel materials with unique physical properties.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of adamantyl-containing molecules.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of (2S)-2-(1-Adamantyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the binding affinity and selectivity of the compound towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantyl Derivatives

Structural and Functional Group Variations

Key Compounds :

(S)-2-((3S,5S,7S)-Adamantan-1-yl)-N,N-dibenzylpropan-1-amine

  • Structure : Adamantyl group at C2, dibenzyl substituents on the amine.
  • Properties : Higher molecular weight (due to benzyl groups), reduced solubility in polar solvents, and increased steric hindrance compared to the primary amine.
  • Synthesis : CuH-catalyzed anti-Markovnikov hydroamination of 1,1-disubstituted alkenes (90% yield, room temperature) .

2-[3-(1-Adamantyl)-4-Substituted-5-Thioxo-1,2,4-Triazolin-1-yl] Propionic Acids

  • Structure : Adamantyl-triazole-thione linked to propionic acid.
  • Properties : Enhanced hydrogen-bonding capacity (via carboxylic acid and thione groups) and antimicrobial/anti-inflammatory activities.
  • Applications : Demonstrated efficacy against bacterial strains (MIC values: 2–8 µg/mL) .

2-(Adamantan-1-yl)-2-oxoethyl Benzoates (2a–q) and Pyridinecarboxylates (2r) Structure: Adamantyl ketone esters with aromatic carboxylates.

2-(1-Adamantyl)ethanol (AdEtOH) Structure: Adamantyl group attached to ethanol. Properties: Lower basicity compared to amines; used in MHC loading enhancer studies .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
(2S)-2-(1-Adamantyl)propan-1-amine ~116–117 (analog) Low in water, high in THF Primary amine, adamantyl
N,N-Dibenzylpropan-1-amine analog 116–117 Moderate in DCM, low in H₂O Tertiary amine, benzyl groups
Adamantyl-triazole-propionic acids Not reported High in DMSO Carboxylic acid, triazole-thione
Adamantyl ketone esters 120–150 (range) High in DMF, acetone Ester, ketone
AdEtOH Likely liquid at RT Soluble in Me₂SO, PBS Alcohol

Research Implications and Gaps

  • Pharmacokinetics : Adamantyl amines exhibit high blood-brain barrier penetration, but dibenzyl analogs may face metabolic instability due to benzyl groups .
  • Unmet Needs : Direct comparative studies on antiviral efficacy, toxicity profiles, and synthetic scalability are lacking.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (50–70°C) during reduction improve yield but may racemize the chiral center.
  • Catalyst Choice : Palladium on carbon (Pd/C) with H₂ preserves stereochemistry better than NaBH₄ .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question
Key methods include:

  • Chiral HPLC : Uses columns like Chiralpak® IA/IB to determine enantiomeric excess (ee) ≥98% .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm adamantyl proton environments (δ 1.6–2.1 ppm) and amine proton coupling .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and adamantane C-H vibrations (2900 cm⁻¹) .

Q. Mitigation Strategy :

  • Use inline FTIR to monitor reaction progress and optimize quenching times.
  • Validate purity with X-ray crystallography for absolute stereochemistry .

What biological targets interact with this compound, and how does its adamantyl group enhance activity?

Advanced Research Question
The compound shows potential in:

  • Antiviral Research : Inhibits viral replication by binding to neuraminidase or protease active sites.
  • Neuropharmacology : Modulates NMDA receptors via adamantane’s lipophilic cage, enhancing blood-brain barrier penetration .

Q. Mechanistic Insight :

  • Adamantyl Role : Increases membrane permeability and metabolic stability by resisting oxidative degradation .
  • Structure-Activity Relationship (SAR) : Methyl or halogen substitutions on the propanamine chain alter target selectivity .

How does the stereochemistry of this compound influence its biochemical interactions?

Advanced Research Question
The S-configuration is critical for:

  • Enzyme Binding : Fits into chiral pockets of enzymes like monoamine oxidases (MAOs).
  • Receptor Affinity : The (2S) isomer shows 10-fold higher affinity for serotonin transporters vs. the R-form .

Q. Experimental Design :

  • Docking Simulations : Use Schrödinger Suite to model interactions with MAO-B (PDB: 2V5Z).
  • Kinetic Assays : Compare IC₅₀ values of enantiomers via fluorogenic substrates .

What are common derivatives of this compound, and how are they synthesized?

Basic Research Question
Key derivatives include:

  • Hydrochloride Salt : Formed by treating the free base with HCl gas in diethyl ether .
  • N-Acylated Derivatives : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane.
  • Nitro Derivatives : Nitration with HNO₃/H₂SO₄ introduces nitro groups for SAR studies .

Q. Applications :

  • Nitro derivatives are precursors for fluorescent probes in cellular imaging .

What computational methods validate the stability of this compound in biological systems?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict half-life in plasma using AMBER or GROMACS.
  • QM/MM Calculations : Analyze transition states for oxidative degradation pathways.
  • ADMET Prediction : Tools like SwissADME estimate logP (≈3.2) and CYP450 inhibition risks .

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